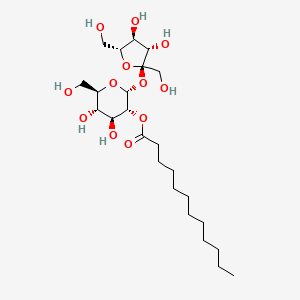

Saccharose laurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saccharose laurate, also known as sucrose monolaurate, is a non-ionic surfactant derived from the esterification of sucrose and lauric acid. It is a member of the sugar ester family, which are compounds known for their excellent emulsifying, stabilizing, and detergent properties. This compound is biodegradable, non-toxic, and environmentally friendly, making it an attractive choice for various applications in the food, cosmetic, and pharmaceutical industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Saccharose laurate can be synthesized through two main routes: esterification and transesterification.

Esterification: This involves reacting sucrose with free lauric acid in the presence of a homogeneous acid catalyst.

Transesterification: This method involves the reaction of a fatty acid ester (such as methyl laurate) with sucrose in the presence of a homogeneous base catalyst.

Industrial Production Methods: Industrial production of this compound often employs a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to yield this compound. This method has been optimized to achieve high yields and purity, with conditions such as a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L .

Analyse Des Réactions Chimiques

Saccharose laurate primarily undergoes the following types of reactions:

Esterification: The initial formation of this compound involves the esterification of sucrose with lauric acid.

Transesterification: The conversion of methyl laurate to this compound through transesterification.

Hydrolysis: Under certain conditions, this compound can hydrolyze back into sucrose and lauric acid.

Saponification: In the presence of strong bases, this compound can undergo saponification to form soap and glycerol.

Common reagents and conditions for these reactions include acid or base catalysts, reduced pressure, and anhydrous environments .

Applications De Recherche Scientifique

Saccharose laurate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of saccharose laurate involves its ability to reduce surface tension and stabilize emulsions. It achieves this by partitioning between liquid interfaces, thereby reducing the energy required to maintain the interface. In biological systems, this compound can enhance the permeability of cell membranes, facilitating the transport of molecules across the membrane . It also exhibits antimicrobial properties by disrupting the cell membranes of bacteria .

Comparaison Avec Des Composés Similaires

Saccharose laurate is compared with other sugar esters such as saccharose stearate, saccharose palmitate, and saccharose oleate. These compounds share similar surfactant properties but differ in their fatty acid components, which affect their solubility, melting points, and specific applications .

Saccharose Stearate: Contains stearic acid, making it more suitable for applications requiring higher melting points.

Saccharose Palmitate: Contains palmitic acid, offering a balance between hydrophilicity and lipophilicity.

Saccharose Oleate: Contains oleic acid, providing better solubility in oils and fats.

This compound is unique due to its balance of hydrophilic and lipophilic properties, making it versatile for a wide range of applications .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(28)34-21-20(31)18(29)15(12-25)33-23(21)36-24(14-27)22(32)19(30)16(13-26)35-24/h15-16,18-23,25-27,29-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPNMLQELSRBDW-IHGUPZIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7981228.png)